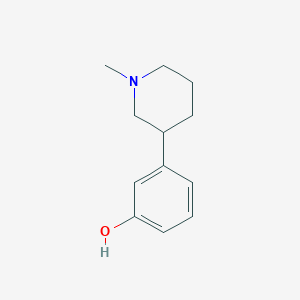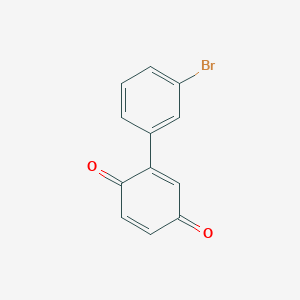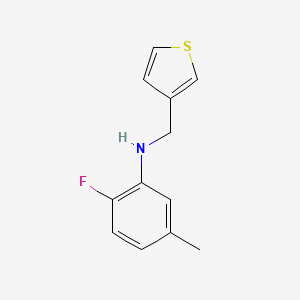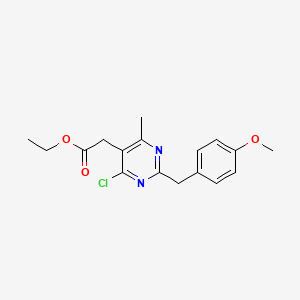
5-Pyrimidineacetic acid, 6-chloro-2-(4-methoxybenzyl)-4-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-pirimidinacético, 6-cloro-2-(4-metoxibencil)-4-metil-, éster etílico es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química medicinal, la ciencia de los materiales y la química industrial. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirimidina sustituido con grupos cloro, metoxibencilo y metilo, y un grupo funcional éster etílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-pirimidinacético, 6-cloro-2-(4-metoxibencil)-4-metil-, éster etílico generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirimidina: Esto se puede lograr mediante la condensación de precursores apropiados como amidinas y β-dicetonas.
Reacciones de sustitución: La introducción de los grupos cloro, metoxibencilo y metilo en el anillo de pirimidina se puede llevar a cabo utilizando diversas reacciones de sustitución.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol para formar el éster etílico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Los catalizadores y los solventes se seleccionan cuidadosamente para garantizar reacciones eficientes y productos secundarios mínimos.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-pirimidinacético, 6-cloro-2-(4-metoxibencil)-4-metil-, éster etílico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: El grupo cloro se puede sustituir por otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como el amoníaco (NH3) o el tiolato de sodio (NaSMe) se pueden emplear en condiciones básicas.
Productos principales
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de aminas o tioles.
4. Aplicaciones en investigación científica
El ácido 5-pirimidinacético, 6-cloro-2-(4-metoxibencil)-4-metil-, éster etílico tiene varias aplicaciones en investigación científica:
Química medicinal: Se puede utilizar como precursor para la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Ciencia de los materiales: La estructura única del compuesto lo hace adecuado para el desarrollo de nuevos materiales con propiedades específicas.
Química industrial: Se puede utilizar en la síntesis de agroquímicos y otros compuestos de interés industrial.
Aplicaciones Científicas De Investigación
5-Pyrimidineacetic acid, 6-chloro-2-(4-methoxybenzyl)-4-methyl-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Industrial Chemistry: It can be utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
El mecanismo de acción del ácido 5-pirimidinacético, 6-cloro-2-(4-metoxibencil)-4-metil-, éster etílico implica su interacción con objetivos moleculares específicos. Los grupos cloro y metoxibencilo pueden mejorar la afinidad de unión del compuesto a ciertas enzimas o receptores, lo que lleva a la modulación de las vías biológicas. El grupo éster puede sufrir hidrólisis para liberar el ácido carboxílico activo, que puede interactuar aún más con los objetivos moleculares.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 5-pirimidinacético, 6-cloro-2-(4-metoxibencil)-4-metil-: Carece del grupo éster etílico.
Ácido 5-pirimidinacético, 6-cloro-2-(4-metoxibencil)-4-metil-, éster metílico: Contiene un éster metílico en lugar de un éster etílico.
Ácido 5-pirimidinacético, 6-cloro-2-(4-metoxibencil)-4-metil-, éster propílico: Contiene un éster propílico en lugar de un éster etílico.
Unicidad
La presencia del grupo éster etílico en el ácido 5-pirimidinacético, 6-cloro-2-(4-metoxibencil)-4-metil-, éster etílico imparte propiedades fisicoquímicas únicas, como un aumento de la lipofilia y la posibilidad de hidrólisis para liberar el ácido carboxílico activo. Esto lo hace distinto de sus análogos y adecuado para aplicaciones específicas en la química medicinal e industrial.
Propiedades
Número CAS |
64678-04-2 |
|---|---|
Fórmula molecular |
C17H19ClN2O3 |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
ethyl 2-[4-chloro-2-[(4-methoxyphenyl)methyl]-6-methylpyrimidin-5-yl]acetate |
InChI |
InChI=1S/C17H19ClN2O3/c1-4-23-16(21)10-14-11(2)19-15(20-17(14)18)9-12-5-7-13(22-3)8-6-12/h5-8H,4,9-10H2,1-3H3 |
Clave InChI |
WKAGIFXDICTIGG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(N=C(N=C1Cl)CC2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


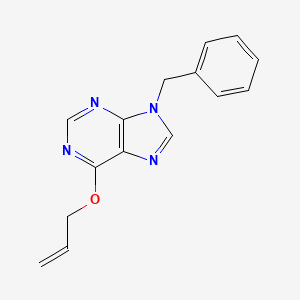
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12121936.png)
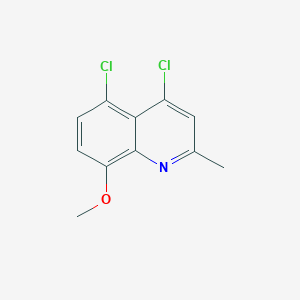
![6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B12121946.png)

![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)
![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12121972.png)


![(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane](/img/structure/B12121988.png)
